molecular formula C16H25NO3 B1332513 N-(2,4,5-trimethoxybenzyl)cyclohexanamine CAS No. 356094-13-8

N-(2,4,5-trimethoxybenzyl)cyclohexanamine

Cat. No. B1332513
M. Wt: 279.37 g/mol
InChI Key: LVQRIVYOTUIEAI-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that is structurally related to various cyclohexanamine derivatives that have been synthesized and studied for different applications, including psychotropic activity and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the potential characteristics and applications of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from cyclohexanamine or its derivatives. For instance, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine required the formation of an adduct with monoamine oxidase . The N-methyl and N,N-dimethyl derivatives of cyclohexylamines were synthesized through catalytic reductive methylation . These methods could potentially be adapted for the synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction. For example, the crystal structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined to have a trans configuration about the central C=N functional bond, with stabilization by hydrogen bonds and π-π stacking interactions . This suggests that N-(2,4,5-trimethoxybenzyl)cyclohexanamine may also exhibit specific structural features that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanamine derivatives can vary depending on the substituents present on the benzyl and cyclohexanamine moieties. For instance, 1-(Trimethoxymethyl)cyclohexene underwent reactions with sodium hydride and N-methylaniline, as well as thermolysis to yield different products . These reactions indicate that N-(2,4,5-trimethoxybenzyl)cyclohexanamine could also participate in various chemical transformations, which could be explored for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanamine derivatives are influenced by their molecular structures. The presence of trimethoxy groups, as seen in some of the synthesized compounds, could affect properties such as solubility, boiling point, and stability . The specific activities of these compounds, such as their psychotropic or antibacterial effects, are also determined by their chemical structures . Therefore, N-(2,4,5-trimethoxybenzyl)cyclohexanamine is likely to have distinct physical and chemical properties that could be investigated for potential applications in various fields.

Scientific Research Applications

Analytical Profiles and Biological Matrices Analysis

Research has identified psychoactive arylcyclohexylamines, including compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These compounds have been characterized and analyzed using various methods like gas chromatography, mass spectrometry, and liquid chromatography. They've been identified in biological matrices such as blood, urine, and vitreous humor, contributing to a deeper understanding of their analytical profiles in these biological samples (De Paoli et al., 2013).

Alzheimer's Disease Therapy

In the context of Alzheimer's disease, compounds structurally similar to N-(2,4,5-trimethoxybenzyl)cyclohexanamine, such as tetrahydrosalens, have shown promise. These compounds, due to their significant affinity for metal ions, could potentially disrupt metal-peptide interactions implicated in Alzheimer's disease. Some of these compounds have demonstrated the ability to attenuate amyloid-beta aggregation, a key feature in the disease's pathology (Storr et al., 2009).

Photochemistry and Solvolytic Reactivity

The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing insights into the behavior of related chemical structures under various conditions. This research contributes to understanding the photochemical and solvolytic reactivity of compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine, providing valuable information for their potential applications in various fields (DeCosta et al., 2000).

Antioxidant Activity Studies

Studies have been conducted on compounds bearing the 3,4,5-trimethoxybenzyloxy group, closely related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These studies focus on their antioxidant activities, crucial for potential therapeutic applications. Such research is vital in exploring the health benefits of these compounds, particularly in combating oxidative stress (Kareem et al., 2016).

Synthesis and Evaluation for Antitumour Activity

Research into the synthesis and evaluation of compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine has been conducted, particularly focusing on their potential antitumour properties. Such studies are crucial in the ongoing search for effective cancer therapies, highlighting the potential medical applications of these compounds (El-Azab et al., 2017).

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRIVYOTUIEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354517
Record name N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,5-trimethoxybenzyl)cyclohexanamine

CAS RN

356094-13-8
Record name N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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